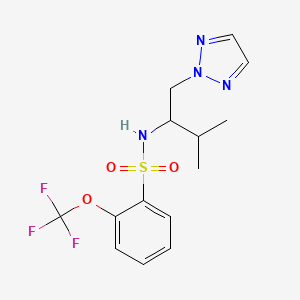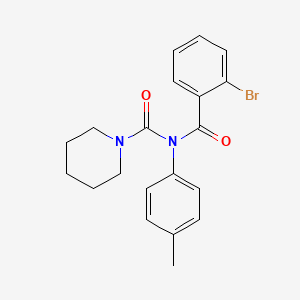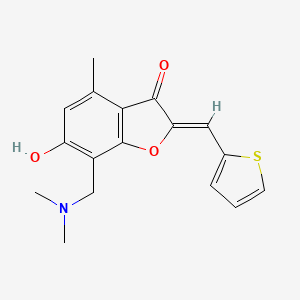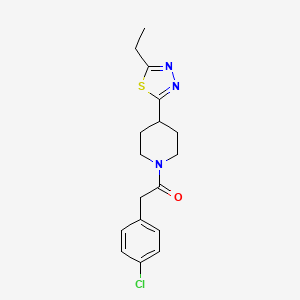
2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. The structure of this compound suggests the presence of a chlorophenyl group, a thiadiazole ring, and a piperidine moiety, which are common in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks such as piperidine-4-carboxylic acid and ethyl carbonochloridate. For instance, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through amidation, Friedel-Crafts acylation, and hydration, with a reasonable overall yield of 62.4% . Although the exact synthesis route for the compound is not detailed, similar methodologies could potentially be applied, with modifications to incorporate the ethyl thiadiazole group.
Molecular Structure Analysis
The molecular structure of compounds within this class can be elucidated using techniques such as NMR spectroscopy, as demonstrated for related compounds . The crystal structure of an adduct comprising a (4-chlorophenyl)methanone component with 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents revealed dihedral angles between the benzene ring and the piperidine rings of 51.6 and 89.5 degrees, respectively . This suggests that the compound of interest may also exhibit significant dihedral angles between its aromatic and heterocyclic rings, potentially affecting its biological activity.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups. The presence of a carbonyl group in the structure indicates a site for potential nucleophilic attack, while the aromatic and heterocyclic rings may be sites for electrophilic substitution . The molecular electrostatic potential study of a related compound showed that the negative regions are mainly localized over the carbonyl group and phenyl rings, which are possible sites for electrophilic attack, and the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its molecular structure. The presence of a chlorophenyl group may increase its lipophilicity, which is important for membrane permeability. The vibrational spectra and HOMO-LUMO analysis of a similar compound suggest that the electronic properties are distributed throughout the molecule, except for certain substituents, indicating areas of the molecule that may participate in charge transfer during chemical reactions . The nonlinear optical properties and hyperpolarizabilities of these compounds can also be evaluated to predict their behavior in various environments .
Scientific Research Applications
Synthesis Approaches:
- Novel classes of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives were synthesized using an internal nucleophilic substitution mechanism. This process involved the use of 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone and various alkyl halides, demonstrating an innovative approach to synthesizing related compounds (Tahtaci & Aydin, 2019).
Structural Characteristics and Molecular Interactions:
- The compound "(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide" exhibits a specific dihedral angle between its benzene rings, demonstrating the complex structural characteristics and potential for specific molecular interactions, as indicated by observed hydrogen bonding patterns (Li et al., 2008).
Bioactive Compound Synthesis and Evaluation:
- New polyfunctional pyrazolyl substituted and pyrazolofused pyridines were synthesized, starting from compounds structurally similar to the target molecule, which indicates the potential for creating bioactive compounds with this core structure (Latif et al., 2003).
- A series of 3-heteroarylthioquinoline derivatives, including structures related to the target molecule, were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis, indicating the potential medicinal applications of these compounds (Chitra et al., 2011).
Molecular Dynamics and Computational Studies:
- Computational studies, including quantum chemical and molecular dynamics simulations, were performed on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances, demonstrating the chemical behavior of related molecules in specific environments (Kaya et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-2-15-19-20-17(23-15)13-7-9-21(10-8-13)16(22)11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUCFCIGKHBGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)
![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)
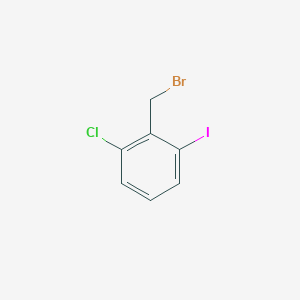
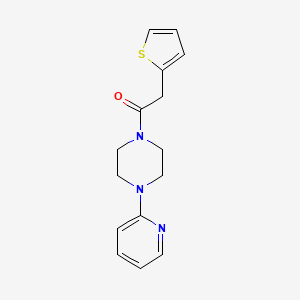
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)


